
2-((4-Bromobenzyl)oxy)pyridin
Übersicht
Beschreibung
2-((4-Bromobenzyl)oxy)pyridine (4-BBP) is an organic compound that is a derivative of pyridine, an aromatic heterocyclic compound. It is a colorless solid that is soluble in organic solvents and has a variety of biological and chemical applications. 4-BBP is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of biologically active compounds such as antibiotics, hormones, and other natural products. In addition, 4-BBP is used in the synthesis of fluorescent dyes and imaging agents used in biomedical research.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von Antifibrotischen Verbindungen
2-((4-Bromobenzyl)oxy)pyridin: wird zur Synthese neuer Pyrimidinderivate verwendet, die ein potenzielles antifibrotisches Aktivitätspotenzial aufweisen. Diese Verbindungen wurden an immortalisierten Ratten-Lebersternzelllinien getestet und haben vielversprechende Ergebnisse bei der Hemmung der Kollagenexpression und des Hydroxyprolingehalts in vitro gezeigt, was auf ihr Potenzial als neue antifibrotische Medikamente hindeutet .
Chemische Biologie: Chromatin/Epigenetik Studien
In der chemischen Biologie wird diese Verbindung verwendet, um Chromatin- und epigenetische Modifikationen zu untersuchen. Sie dient als Vorläufer für bioaktive Verbindungen, die die Genexpression über epigenetische Pfade beeinflussen können, was für das Verständnis von Krankheiten im Zusammenhang mit der Genregulation entscheidend ist .
Protease-Inhibitionsforschung
This compound: ist an der Entwicklung von Proteaseinhibitoren beteiligt. Proteasen spielen eine wichtige Rolle in vielen biologischen Prozessen, und ihre Hemmung kann zu neuen Behandlungen für Krankheiten wie Krebs und Virusinfektionen führen .
Metabolismusforschung
Diese Verbindung ist auch in der Metabolismusforschung von Bedeutung. Sie kann verwendet werden, um Moleküle zu erzeugen, die mit Stoffwechselenzymen interagieren, was die Untersuchung von Stoffwechselkrankheiten und die Entwicklung von Therapeutika unterstützt .
Untersuchung des MAPK-Signalwegs
Die Verbindung ist entscheidend für die Untersuchung des MAPK-Signalwegs, der für Zellproliferation, -differenzierung und -apoptose von entscheidender Bedeutung ist. Das Verständnis dieses Signalwegs kann zu Durchbrüchen in der Krebstherapie führen .
Entwicklung von Tyrosinkinase-Inhibitoren
Als Baustein in der medizinischen Chemie trägt This compound zur Entwicklung von Tyrosinkinase-Inhibitoren bei, einer Klasse von Medikamenten, die die Proliferation von Krebszellen blockieren .
Aufklärung des Apoptosemechanismus
Die Forschung zur Apoptose oder programmiertem Zelltod profitiert ebenfalls von dieser Verbindung. Sie wird verwendet, um Moleküle zu synthetisieren, die die Apoptose modulieren können, und liefert Einblicke in Mechanismen, die bei Krankheiten, bei denen der Zelltod dysreguliert ist, gezielt eingesetzt werden können .
Arzneimittelforschung und -entwicklung
Schließlich spielt This compound eine Rolle im breiteren Bereich der Arzneimittelforschung und -entwicklung. Seine Vielseitigkeit bei der Synthese verschiedener bioaktiver Verbindungen macht es zu einem wertvollen Gut bei der Suche nach neuen Therapeutika .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHIGHWZFXQXAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)
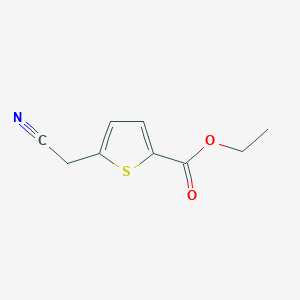
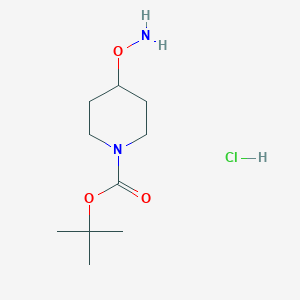
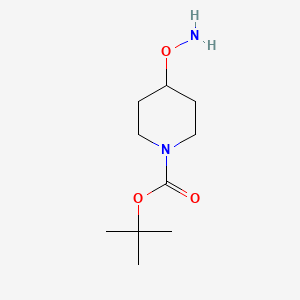

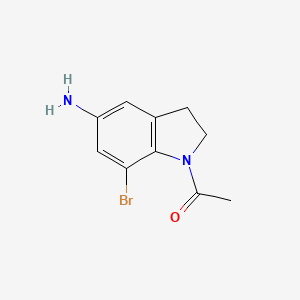


![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)
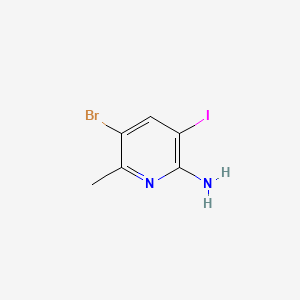
![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)
